molecular formula C3H6N4S B2970671 (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol CAS No. 148234-70-2

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol

Cat. No.: B2970671
CAS No.: 148234-70-2
M. Wt: 130.17
InChI Key: UOTIJOWDPCPZJN-UHFFFAOYSA-N
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Description

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol is a chemical compound with the molecular formula C3H6N4S. It belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . The reaction conditions often include moderate temperatures and the use of solvents such as water or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as flash chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted tetrazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol is unique due to its specific substitution pattern on the tetrazole ring and the presence of a thiol group.

Properties

IUPAC Name

(2-methyltetrazol-5-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-7-5-3(2-8)4-6-7/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTIJOWDPCPZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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